molecular formula C10H12N2 B1585353 2-(1H-indol-2-yl)ethanamine CAS No. 496-42-4

2-(1H-indol-2-yl)ethanamine

Cat. No. B1585353
CAS RN: 496-42-4
M. Wt: 160.22 g/mol
InChI Key: WRAUXDQDRDJTKM-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)ethanamine, also known as 2-(1H-Indol-1-yl)ethanamine, is a chemical compound with the empirical formula C10H12N2 . It has a molecular weight of 160.22 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(1H-indol-2-yl)ethanamine can be represented by the SMILES string NCCN1C=CC2=CC=CC=C12 . The InChI key for this compound is BXEFQUSYBZYTAE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(1H-indol-2-yl)ethanamine is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Efflux Pump Inhibition in Staphylococcus aureus : Derivatives of 1‐(1H‐indol‐3‐yl)ethanamine show potential in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump (Héquet et al., 2014).
  • Antimicrobial Properties : Novel Schiff bases of 2-(1H-indol-3-yl)ethanamine have been synthesized, displaying significant antimicrobial activity against a range of bacteria and fungi (Rajeswari & Santhi, 2019).
  • Synthesis for Antimicrobial Activity : Synthesis of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, exhibiting in vitro antibacterial and antifungal activity, highlights their potential in treating microbial infections (Kumbhare et al., 2013).

Synthesis and Structural Studies

  • Indole-Derived Thioureas and Antimicrobial Activity : The synthesis of 2-(1H-indol-3-yl)ethylthiourea derivatives and their evaluation for antimicrobial and antiviral activity, including against HIV-1, demonstrates their broad-spectrum potential (Sanna et al., 2018).
  • Catalytic Activity of Rare-Earth Metal Amido Complexes : Novel rare-earth metal amido complexes incorporating indolyl and μ3-oxo groups synthesized from 2-(1H-indol-3-yl)ethanamine showcase their promising catalytic activity in hydrophosphonylation reactions (Yang et al., 2014).

Chemical Transformations and Syntheses

  • Synthesis of Chalcone Derivatives and Anti-inflammatory Evaluation : Synthesis of novel 1-(1H-indol-1-yl)ethanone derivatives and their evaluation for anti-inflammatory activity in vivo demonstrate their potential in the development of new anti-inflammatory agents (Rehman et al., 2022).
  • DNA Binding and Cytotoxicity of Cu(II) Complexes : Cu(II) complexes with 2-(1H-indol-3-yl)ethanamine derivatives show significant DNA binding and nuclease activity, with low toxicity for cancer cell lines, suggesting their potential in therapeutic applications (Kumar et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause respiratory irritation and is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

2-(1H-indol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAUXDQDRDJTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331438
Record name 2-(1H-indol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-yl)ethanamine

CAS RN

496-42-4
Record name 1H-Indole-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-indol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A process disclosed in U.S. patent application Ser. No. 10/302,636 for making 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid may be summarized as follows: methyl-4-iodobenzoate is reacted with allyl alcohol to provide 4-(3-Oxo-propyl)-benzoic acid methyl ester, which is then reacted with 5-chloro-2-methylindole to yield 4-[3-(5-chloro-2-methylindol-3-yl)propyl]benzoic acid methyl ester; this product is reacted with benzhydryl bromide to produce 4-[3-(1-benzhydryl-5-chloro-2-methylindol-3-yl)propyl]benzoic acid methyl ester, which is then reacted with benzoyl peroxide to produce the 2-formyl indole; the 2 formyl indole is then reacted with nitromethane followed by Zn(Hg)/HCl to form the 2-(2-aminoethyl) indole; this amine is then reacted with [(3,4-dichlorophenyl)-methyl]sulfonyl chloride to produce 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid methyl ester, which is then hydrolyzed to form 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid. In this process, chromatography is used to separate some of the compounds made in the aforesaid reactions. It would be desirable to have a process for making the product that does not require the use of chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Qiao, X Jia, P Li, X Liu, J Zhao, Y Zhou… - Advanced Synthesis …, 2019 - Wiley Online Library
3‐unsubstituted 2‐(1H‐indol‐2‐yl)ethanamines were employed for the first time to react with alkynoic acids (AAs) to achieve gold‐catalyzed highly selective cascade reactions to furnish …
Number of citations: 34 onlinelibrary.wiley.com
MA Dawange, TD Urmode, A Khan… - …, 2017 - Wiley Online Library
Acetic acid catalyzed synthesis of new spiroindolones (tetrahydrospiro‐γ‐carbolines) was achieved in good yield by iso‐Pictet Spengler spirocyclisation of substituted isotryptamines …
MD Rose, MP Cassidy, P Rashatasakhon… - The Journal of organic …, 2007 - ACS Publications
The synthesis of various substituted bicyclic lactams by an acid-induced Pictet−Spengler reaction of tetrahydroindolinones bearing tethered heteroaromatic rings is presented. The …
Number of citations: 32 pubs.acs.org
X Jia, P Li, X Zhang, S Liu, X Shi, W Ma… - European Journal of …, 2020 - Wiley Online Library
The metal‐free selective and diverse synthesis of three distinct sets of isoindolinones from 2‐alkynylbenzoic acids and amines has been achieved in a reaction‐condition‐controlled …
MT Herrero Corral, J Díaz de Sarralde, N Conde García… - 2023 - MDPI
Number of citations: 0

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